molecular formula C9H14N2O B8561855 1-tert-Butyl-5-methyl-1H-pyrazole-4-carbaldehyde

1-tert-Butyl-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B8561855
M. Wt: 166.22 g/mol
InChI Key: UKOJNMDJPSMXFG-UHFFFAOYSA-N
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Patent
US07214802B2

Procedure details

1-tert-Butyl-5-methyl-1H-pyrazole-4-carbaldehyde was prepared with ethyl acetoacetate and tert-butyl hydrazine hydrochloride in the same manner as 5-cyclopropyl-1-isopropyl-1H-pyrazole-4-carbaldehyde (Example 49).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OCC)(=O)CC(C)=O.Cl.[C:11]([NH:15][NH2:16])([CH3:14])([CH3:13])[CH3:12].[CH:17]1([C:20]2N(C(C)C)N=[CH:22][C:21]=2[CH:28]=[O:29])CC1>>[C:11]([N:15]1[C:20]([CH3:17])=[C:21]([CH:28]=[O:29])[CH:22]=[N:16]1)([CH3:14])([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=C(C=NN1C(C)C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C1C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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